![molecular formula C57H39N3 B12629196 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine CAS No. 919104-94-2](/img/structure/B12629196.png)
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. The presence of multiple phenyl groups attached to the triazine core enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine typically involves the reaction of 2-phenylphenylboronic acid with 2,4,6-trichloro-1,3,5-triazine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and as a cross-linking agent.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Used as a catalyst in organic synthesis.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Employed in coordination chemistry and as a building block for metal-organic frameworks.
Uniqueness
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine stands out due to its unique structural features, which confer enhanced stability and reactivity. Its multiple phenyl groups provide a high degree of conjugation, making it suitable for applications in optoelectronics and advanced materials .
Properties
CAS No. |
919104-94-2 |
|---|---|
Molecular Formula |
C57H39N3 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
2,4,6-tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C57H39N3/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55-58-56(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)60-57(59-55)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H |
InChI Key |
HPEXYQXZIGRSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
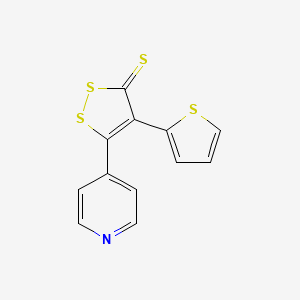
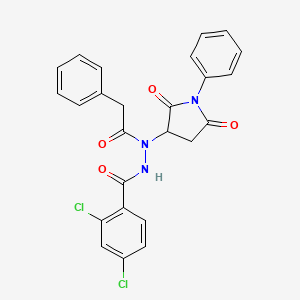
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12629130.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
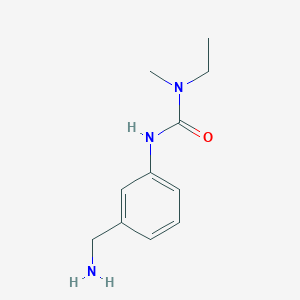
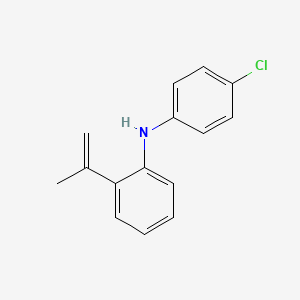
![7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12629151.png)

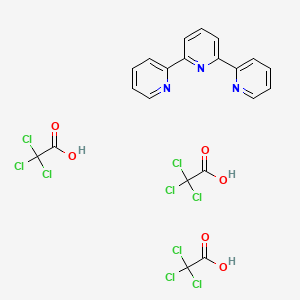
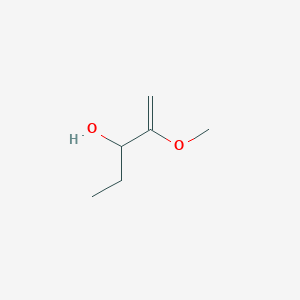
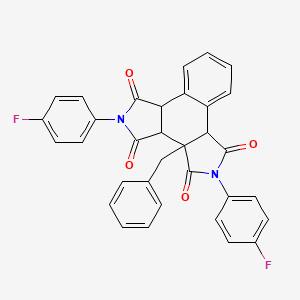
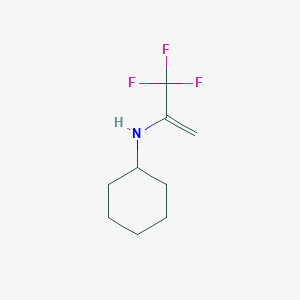
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)
